3-Fluoro-4,5-dimethylpiperidine
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Overview
Description
3-Fluoro-4,5-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Fluorinated piperidines are of significant interest in medicinal chemistry due to their unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 3-Fluoro-4,5-dimethylpiperidine involves several steps. One common method includes the fluorination of a suitable piperidine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position .
Industrial production methods for fluorinated piperidines often involve large-scale reactions using automated systems to ensure consistency and efficiency. These methods may include continuous flow reactors and other advanced technologies to optimize yield and purity .
Chemical Reactions Analysis
3-Fluoro-4,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Fluoro-4,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated piperidines are investigated for their potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-4,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
3-Fluoro-4,5-dimethylpiperidine can be compared with other fluorinated piperidines and similar heterocyclic compounds:
3-Fluoro-4-methylpiperidine: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
4-Fluoro-3,3-dimethylpiperidine: Another fluorinated piperidine with distinct reactivity and applications.
Piperidine: The parent compound, which lacks the fluorine atom and has different chemical behavior and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-fluoro-4,5-dimethylpiperidine |
InChI |
InChI=1S/C7H14FN/c1-5-3-9-4-7(8)6(5)2/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
ZWDZJBRJOMQDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(C1C)F |
Origin of Product |
United States |
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